molecular formula C19H23FN4OS B1224592 1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone

1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone

Cat. No. B1224592
M. Wt: 374.5 g/mol
InChI Key: SRAPOMLXLUOQRF-UHFFFAOYSA-N
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Description

1-[1-ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone is a member of piperazines.

Scientific Research Applications

Antitumor Activity

1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone and its derivatives have been explored for their potential antitumor activities. A study by Naito et al. (2005) found that certain phenylpiperazinyl derivatives exhibited potent cytotoxicity against various tumor cell lines, including human carcinoma, without causing adverse effects in mice. This suggests a potential role for these compounds in cancer therapy (Naito et al., 2005).

Anti-HIV Activity

Al-Masoudi et al. (2007) synthesized and evaluated derivatives for their anti-HIV activity. They found that certain 5-substituted piperazinyl-4-nitroimidazole derivatives showed promise as non-nucleoside reverse transcriptase inhibitors, a key target in HIV treatment (Al-Masoudi et al., 2007).

Antibacterial and Antioxidant Activities

K. Sarac (2020) reported the synthesis of related compounds with notable antibacterial and antioxidant activities. These findings indicate potential applications in combating bacterial infections and oxidative stress (Sarac, 2020).

Analgesic and Anti-inflammatory Properties

Gökçe et al. (2005) found that certain arylpyridazinone derivatives containing a phenylpiperazinyl moiety displayed significant analgesic and anti-inflammatory effects, comparable to standard drugs like acetylsalicylic acid and indometacin. This suggests potential therapeutic applications in pain and inflammation management (Gökçe et al., 2005).

Antifungal Activity

Mermer et al. (2018) synthesized triazole derivatives containing a piperazine nucleus and evaluated them for antifungal activity. These compounds showed potential as new analogues of azole class antifungals, important in treating fungal infections (Mermer et al., 2018).

properties

Product Name

1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone

Molecular Formula

C19H23FN4OS

Molecular Weight

374.5 g/mol

IUPAC Name

1-[1-ethyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-sulfanylidenepyrimidin-5-yl]ethanone

InChI

InChI=1S/C19H23FN4OS/c1-4-24-13(2)17(14(3)25)18(21-19(24)26)23-11-9-22(10-12-23)16-7-5-15(20)6-8-16/h5-8H,4,9-12H2,1-3H3

InChI Key

SRAPOMLXLUOQRF-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=NC1=S)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C)C

Canonical SMILES

CCN1C(=C(C(=NC1=S)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-Ethyl-4-[4-(4-fluorophenyl)-1-piperazinyl]-6-methyl-2-sulfanylidene-5-pyrimidinyl]ethanone
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